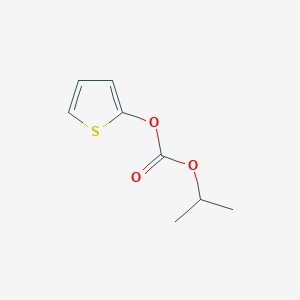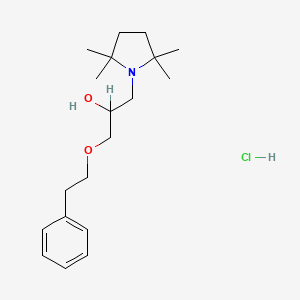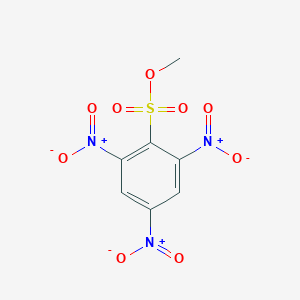
2-Ethoxy-1,1,1,2-tetrafluoro-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane typically involves the reaction of ethyl alcohol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where ethyl alcohol and tetrafluoroethylene are fed into the reactor under controlled conditions. The use of catalysts such as aluminum chloride or other Lewis acids can enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated ethers.
Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Fluorinated aldehydes or acids.
Reduction: Partially fluorinated ethers.
Substitution: Halogenated ethers with different halogen atoms.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,1,1,2-tetrafluoro-ethane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Biology: Investigated for its potential use in biological assays and as a fluorinated probe in imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ether linkage provides stability and reactivity, enabling the compound to participate in various chemical reactions.
Comparación Con Compuestos Similares
1-Ethoxy-1,1,2,2-tetrafluoroethane: Similar in structure but with different fluorine atom positions.
1,1,1,2-Tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane: Contains additional fluorine atoms and an extended ether linkage.
Ethane, 2-chloro-1,1,1,2-tetrafluoro-: Contains a chlorine atom instead of an ethoxy group.
Uniqueness: 2-Ethoxy-1,1,1,2-tetrafluoro-ethane is unique due to its specific arrangement of fluorine atoms and the presence of an ethoxy group, which imparts distinct chemical properties and reactivity compared to other fluorinated ethers. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
50285-06-8 |
|---|---|
Fórmula molecular |
C4H6F4O |
Peso molecular |
146.08 g/mol |
Nombre IUPAC |
2-ethoxy-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H6F4O/c1-2-9-3(5)4(6,7)8/h3H,2H2,1H3 |
Clave InChI |
ISSHBUUZSURRBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




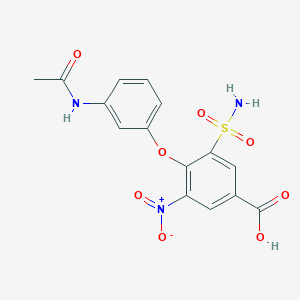
![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
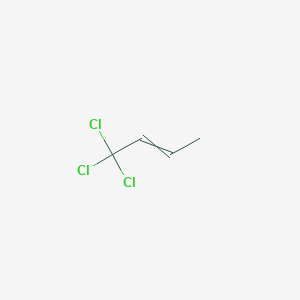
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
